molecular formula C17H18N2O2S B2675348 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide CAS No. 2034451-99-3

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2675348
CAS No.: 2034451-99-3
M. Wt: 314.4
InChI Key: PFOJUDSMUUKSCR-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The discovery of this compound emerged from advancements in cross-coupling reactions targeting benzo[b]thiophene derivatives. Early synthetic routes, such as those described in patent WO2013015456A1, employed palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) and tertiary phosphine ligands (e.g., tri-tert-butylphosphine) to facilitate aryl-amine bond formation. These methods often involved multi-step sequences, including decarboxylation of precursor carboxylic acids and subsequent functionalization with pyrrole-containing propylamines.

A significant breakthrough arose from aryne chemistry, as demonstrated by the one-step synthesis of benzo[b]thiophenes via reactions between o-silylaryl triflates and alkynyl sulfides. This method streamlined access to the benzo[b]thiophene core, enabling efficient introduction of substituents at the C3 position—a critical step for appending the 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl side chain. Comparative analysis of synthetic approaches reveals distinct advantages:

Method Catalyst System Yield Key Advantage
Palladium/Phosphine Pd(dba)~3~, tri-tert-butylphosphine 60–75% Compatibility with N-protected amines
Aryne Alkynylation CsF, MeCN 80–92% Single-step, broad functional tolerance

The compound’s final structural assembly typically involves carboxamide formation via coupling reagents like EDCI and DMAP, as evidenced in analogous benzo[b]thiophene-3-carboxylic acid derivatizations.

Significance in Heterocyclic Chemistry Research

The integration of benzo[b]thiophene and pyrrole moieties in this compound underscores its value in exploring heterocyclic electronic interactions. Benzo[b]thiophene, a sulfur-containing aromatic system, exhibits electron-rich characteristics due to the thiophene ring’s 6π-electron system, enabling participation in electrophilic substitution and metal-coordination reactions. The pyrrole component contributes nitrogen-based Lewis basicity, enhancing hydrogen-bonding potential and directing regioselective modifications.

Key research findings highlight the compound’s utility:

  • Electronic Hybridization : The conjugated system between the thiophene and pyrrole rings facilitates charge delocalization, as confirmed by computational studies. This property is critical for designing materials with tunable optoelectronic behaviors.
  • Functional Group Synergy : The hydroxyl and carboxamide groups enable dual hydrogen-bond donor/acceptor interactions, a feature exploited in crystal engineering and supramolecular assembly.

Recent work has leveraged these attributes to develop covalent inhibitors targeting GTPase proteins, where the benzo[b]thiophene scaffold serves as a rigid backbone for precise molecular recognition.

Positioning within Benzo[b]thiophene-Derived Pharmacophores

This compound occupies a unique niche among benzo[b]thiophene-based pharmacophores due to its multifunctional side chain. Comparative structural analysis reveals distinct advantages over simpler analogs:

Pharmacophore Feature Role in Bioactivity Example Derivative
Benzo[b]thiophene core Aromatic stacking with protein targets 4-(1-Piperazinyl)benzo[b]thiophene
Pyrrole moiety Enhanced solubility and binding N-substituted pyrrolo[2,3-d]pyrimidines
Hydroxypropyl spacer Conformational flexibility Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

The compound’s carboxamide group mimics peptide bonds, enabling interactions with protease active sites—a strategy validated in RhoA GTPase inhibition studies. Furthermore, the methyl-pyrrole subunit mitigates metabolic degradation, addressing a common limitation of unsubstituted heterocycles.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-19-10-4-6-13(19)14(20)8-9-18-17(21)16-11-12-5-2-3-7-15(12)22-16/h2-7,10-11,14,20H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOJUDSMUUKSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. One common approach is the cyclization of 2-mercaptobenzoic acid derivatives with appropriate reagents to form the thiophene ring. Subsequent functionalization introduces the carboxamide group and the hydroxypropyl side chain.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide or Dess-Martin periodinane can be used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

  • Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Amines.

  • Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may exhibit biological activity, such as antimicrobial or anti-inflammatory properties.

  • Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other thiophene carboxamide derivatives, particularly in the benzo[b]thiophene or thiophene backbone. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity Reference
N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-(propan-2-yl)thiophene-2-carboxamide C₁₉H₂₅N₃O₃S 375.5 g/mol Spiro-diazaspiro substituent, isopropyl group Category: POA (likely protease or enzyme inhibitor; exact activity unspecified)
Bis(N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide) cobalt(II) C₂₆H₂₄CoN₆O₂S₄ 687.7 g/mol Pyridinyl-thiourea ligand, cobalt coordination Antioxidant (DPPH IC₅₀: 18.7 μM; ABTS IC₅₀: 22.3 μM; outperforms propyl gallate)
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) C₂₈H₂₉N₂OS 447.6 g/mol Bulky tert-butyl and aromatic substituents Structural data only; activity not reported
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide C₁₈H₁₈N₂O₂S (estimated) ~338.4 g/mol* Hydroxy-pyrrolylpropyl chain, benzo[b]thiophene Hypothesized: Antioxidant or enzyme inhibition (based on pyrrole and thiophene motifs)

Key Comparative Insights

Antioxidant Activity: The cobalt(II) complex of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide shows potent antioxidant activity, surpassing propyl gallate but lagging behind vitamin E . In contrast, the target compound lacks metal coordination but contains a pyrrole ring, which is known for radical-scavenging properties.

The target compound’s hydroxy-pyrrolylpropyl chain may confer better solubility in polar solvents compared to tert-butyl-substituted analogs (e.g., 6p in ).

Biological Target Specificity :

  • While the cobalt complex targets redox pathways, the POA-classified spiro-diazaspiro compound () implies protease or enzyme inhibition. The target compound’s benzo[b]thiophene moiety is structurally similar to kinase inhibitors, suggesting possible kinase or GPCR modulation.

Research Findings and Limitations

  • Gaps in Data: Direct pharmacological data for the target compound are absent in the provided evidence.
  • Synthetic Challenges : The hydroxy-pyrrolylpropyl substituent introduces stereochemical complexity (e.g., racemization risk), which could affect purity and activity—a concern highlighted in spirocyclic analogs .

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of histone deacetylases (HDACs). This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Overview

The compound features a complex structure characterized by:

  • Pyrrole Ring : A five-membered aromatic ring containing nitrogen, which is known for its biological significance.
  • Benzo[b]thiophene Core : This moiety contributes to the compound's unique chemical properties and biological activity.
  • Hydroxypropyl Group : Enhances solubility and bioavailability.

This compound primarily functions as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and reduced gene expression. By inhibiting these enzymes, the compound can promote:

  • Gene Expression Modulation : Facilitating the expression of tumor suppressor genes.
  • Cell Cycle Arrest : Inducing cell cycle checkpoints.
  • Apoptosis : Triggering programmed cell death in cancer cells.

Biological Activity Against Pathogens

Research has indicated that derivatives of benzo[b]thiophene, including this compound, exhibit significant antimicrobial activity. Notably, studies have shown:

  • Antitubercular Activity : The compound has been evaluated against Mycobacterium tuberculosis (MTB), demonstrating effective inhibition with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant stages of the bacteria . This suggests potential as a treatment for tuberculosis, especially multidrug-resistant strains.
  • Selectivity Index : In studies comparing toxicity against human cancer cell lines, compounds with similar structures exhibited high selectivity indices (SI > 10), indicating low cytotoxicity and promising therapeutic profiles .

Study on Antitubercular Efficacy

A study published in Molecules explored the efficacy of various benzo[b]thiophene derivatives against MTB. The results indicated that certain compounds had MICs significantly lower than traditional antibiotics like rifampicin (RIF) and isoniazid (INH), suggesting enhanced effectiveness .

CompoundMIC (μg/mL)Activity
7b2.73Active against MDR-MTB
8c0.60Active against dormant BCG
8g0.61Active against dormant BCG

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target enzymes involved in microbial resistance mechanisms. These studies revealed strong non-covalent interactions with key residues in the enzyme active sites, enhancing our understanding of its mechanism and potential as a lead compound for drug development .

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